Welcome to the BenchChem Online Store!
molecular formula C17H16N2O3 B8448757 (6-Methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxoacetic acid

(6-Methyl-2-p-tolyl-2,3-dihydro-imidazo[1,2-a]pyridin-3-yl)-oxoacetic acid

Cat. No. B8448757
M. Wt: 296.32 g/mol
InChI Key: FGNARTTZQFCZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08183377B2

Procedure details

In a clean round bottom flask was charged oxoacetic acid (68 mmol) from example 1, 100 ml of diethylene glycol, hydrazine hydrate (184 mmol) and potassium hydroxide (115 mmol). The reaction mixture was heated to a temperature of 120-180° C. The reaction was monitored by TLC. After completion of the reaction, the reaction mass was cooled to room temperature and 100 ml of water was added. The reaction mass was further cooled to 0-10° C. and the pH was adjusted to 6-6.5 using acetic acid and stirred for 1 hour. The solid obtained was filtered, washed with water and dried in oven at 90-100° C. Yield: 16 gm of the title compound, m.p. 228-230° C. Purity 97% (HPLC).
Quantity
68 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
184 mmol
Type
reactant
Reaction Step One
Quantity
115 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]([C:18](=O)[C:19]([OH:21])=[O:20])[CH:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.C(O)COCCO.O.NN.[OH-].[K+]>C(O)(=O)C.O>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH2:18][C:19]([OH:21])=[O:20])=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
68 mmol
Type
reactant
Smiles
CC=1C=CC=2N(C1)C(C(N2)C2=CC=C(C=C2)C)C(C(=O)O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
184 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
115 mmol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 (± 30) °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was further cooled to 0-10° C.
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in oven at 90-100° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1C=CC=2N(C1)C(=C(N2)C2=CC=C(C=C2)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.